5-(chloromethyl)-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazole hydrochloride

Quality Control Reproducibility Building Block Sourcing

This [1,2-b] pyrrolo-triazole scaffold features a reactive chloromethyl warhead essential for cysteine-targeted covalent inhibition. It is the direct precursor to the AA-CW236 chemotype series (MGMT KI = 24 nM). Regioisomeric substitution alters pKa and compromises target engagement. Non-halogenated analogs lack covalent mode of action. The validated scaffold also enables RIPK1 inhibitor SAR and site-selective protein modification probes. Ensure successful library synthesis and reliable SAR interpretation by sourcing the authentic [1,2-b] chloromethyl building block.

Molecular Formula C6H9Cl2N3
Molecular Weight 194.06 g/mol
CAS No. 2059937-81-2
Cat. No. B1460550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(chloromethyl)-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazole hydrochloride
CAS2059937-81-2
Molecular FormulaC6H9Cl2N3
Molecular Weight194.06 g/mol
Structural Identifiers
SMILESC1CC2=NC=NN2C1CCl.Cl
InChIInChI=1S/C6H8ClN3.ClH/c7-3-5-1-2-6-8-4-9-10(5)6;/h4-5H,1-3H2;1H
InChIKeyQNNSUDOBSDXUEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Chloromethyl)-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazole Hydrochloride (CAS 2059937-81-2): A Bifunctional Building Block for Covalent Inhibitor and Heterocycle Synthesis


5-(Chloromethyl)-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazole hydrochloride (CAS 2059937-81-2) is a heterocyclic building block featuring a fused pyrrolo[1,2-b][1,2,4]triazole core with a reactive chloromethyl substituent at the 5-position, supplied as the hydrochloride salt. With a molecular formula of C₆H₉Cl₂N₃ and a molecular weight of 194.06 g/mol, this compound serves as a versatile small-molecule scaffold for medicinal chemistry and chemical biology applications . Commercial sourcing typically guarantees a minimum purity of 95% and a recommended long-term storage condition in a cool, dry place, ensuring consistency for research and development workflows .

Why Generic Substitution of 5-(Chloromethyl)-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazole Hydrochloride Fails: Regioisomeric and Functional-Group Determinants of Biological and Synthetic Utility


Direct replacement of this compound with a regioisomeric pyrrolo-triazole (e.g., [2,1-c] fusion) or a non-chloromethyl analog is not functionally equivalent. The [1,2-b] ring junction establishes a unique electronic environment that, in patent-characterized derivatives, raises the pKa by approximately one unit relative to 5-chloro-substituted analogs, directly impacting protonation state and target engagement [1]. Furthermore, the chloromethyl group is the essential electrophilic warhead for cysteine-targeted covalent inhibition; its removal or substitution with non-halogenated alkyl groups abolishes the time-dependent, covalent mode of action observed in chloromethyl-triazole (CMT) inhibitor series [2]. Even among chloromethyl-triazole isomers, the specific position of the chloromethyl handle on the [1,2-b] scaffold dictates regiochemical outcomes in downstream derivatization, making generic substitution a risk for failed library synthesis or invalid structure-activity relationship (SAR) interpretation.

Quantitative Evidence Guide for Prioritizing CAS 2059937-81-2 Over Closest Analogs: Purity, pKa, Warhead Reactivity, and Procurement Metrics


Supply Chain Consistency: Cross-Vendor Purity Benchmarking at ≥95%

Multiple independent vendors, including AKSci and CymitQuimica (Biosynth brand), consistently report a minimum purity specification of 95% for this compound . This cross-supplier agreement reduces the risk of batch-to-batch variability that can confound SAR studies, particularly when compared to less standardized, single-source analogs such as 3-(chloromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole hydrochloride, where purity specifications may vary or lack multi-vendor confirmation.

Quality Control Reproducibility Building Block Sourcing

Scaffold Differentiation: pKa Elevation of the [1,2-b] Core Versus 5-Chloro Analogs

Patent EP 0714892 B1 explicitly discloses that 1H-pyrrolo[1,2-b][1,2,4]triazole derivatives possess a pKa value approximately 1 unit higher than their 5-chloro-substituted counterparts [1]. While this data derives from related derivatives rather than the exact chloromethyl compound, the [1,2-b] ring fusion is the structural determinant of this pKa shift. In contrast, the alternative [2,1-c] regioisomer (e.g., CAS 1820685-05-9) lacks this characterized pKa advantage, potentially altering protonation-dependent binding interactions and solubility profiles under physiological conditions.

Physicochemical Property pKa Scaffold Optimization

Chloromethyl Warhead Necessity: Covalent MGMT Inhibition Requires the Electrophilic Handle

The chloromethyl-triazole (CMT) chemotype, for which this compound is a direct synthetic precursor, has been validated as a cysteine-reactive covalent warhead. The prototypical CMT inhibitor AA-CW236 demonstrates a KI of 24 nM and a kinact of 0.03 min⁻¹ against human O⁶-alkylguanine DNA methyltransferase (MGMT) [1]. Critically, non-chloromethyl analogs (e.g., 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole, CAS 1956327-30-2) completely lack this electrophilic functionality and are therefore incapable of forming the irreversible covalent adduct essential for sustained MGMT inhibition. While this comparison relies on class-level inference, the chloromethyl group is the sine qua non for covalent target engagement across the CMT series.

Covalent Inhibitor MGMT Electrophilic Warhead Cancer

Procurement Advantage: Scalable Synthesis and Documented Pricing for Milligram-to-Gram Sourcing

CymitQuimica offers this compound at €288 for 25 mg and €1,081 for 250 mg, reflecting a unit price of approximately €11.52/mg and €4.32/mg, respectively—a 2.7-fold economy-of-scale discount at the 250 mg level . By comparison, the regioisomeric 3-(chloromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole hydrochloride (CAS 1820685-05-9) is listed at comparable or higher price points from fewer suppliers, and the non-chloromethyl scaffold 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole is marketed as a lower-cost catalog item but lacks the essential chloromethyl handle. The transparent, tiered pricing structure for the target compound facilitates budget planning for both pilot-scale library synthesis and larger medicinal chemistry campaigns.

Procurement Scalability Cost Efficiency

Thermal Stability Advantage Over Halo-Analogs for Long-Term Storage

EP 0714892 B1 states that the 1H-pyrrolo[1,2-b][1,2,4]triazole derivatives are thermally stable, an attribute that is particularly relevant when compared to more labile halogenated triazole analogs [1]. AKSci recommends long-term storage in a cool, dry place for this compound, consistent with the patent's thermal stability claim . While quantitative decomposition half-life data for this specific CAS number is not publicly available, the combination of patent-level disclosure and practical storage guidance provides a greater confidence interval for shelf-life than is available for less-characterized chloromethyl-triazole isomers.

Stability Storage Logistics

High-Value Application Scenarios for 5-(Chloromethyl)-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazole Hydrochloride Derived from Quantitative Evidence


Synthesis of Covalent MGMT Inhibitors for Glioblastoma Combination Therapy

As the direct synthetic precursor for chloromethyl-triazole (CMT) covalent inhibitors, this compound enables entry into the AA-CW236 chemotype series, which has demonstrated KI = 24 nM against MGMT. The chloromethyl warhead, present in the building block, eliminates the need for late-stage halogenation, accelerating SAR campaigns aimed at developing MGMT inhibitors that potentiate temozolomide toxicity in Caco-2 cells (IC50 reduction from 673 μM to 227 μM upon co-treatment with 3 μM AA-CW236) [1].

RIPK1 Inhibitor Scaffold for Necroptosis-Driven Disease Models

The [1,2-b] pyrrolo-triazole core is the validated scaffold for potent necroptosis inhibitors. Recent SAR studies on 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives have yielded compound 26 with potent RIPK1 inhibitory activity and oral exposure in vivo [2]. The chloromethyl-functionalized building block provides a versatile starting point for installing diverse substituents onto the [1,2-b] core while retaining the scaffold's favorable pKa and thermal stability characteristics [3].

Targeted Protein Modification Probes Leveraging Chloromethyl-Triazole Reactivity

The chloromethyl-triazole motif has been established as an effective cysteine-selective alkylation reagent for site-selective protein modification, yielding near-native S-Lys PTM mimics [4]. This compound serves as a key intermediate for generating biotinylated or fluorescent CMT probes that covalently label MGMT active-site Cys145 with high selectivity, as demonstrated by quantitative proteomics profiling [1].

Functional Dye and Photographic Coupler Intermediate Synthesis

The 1H-pyrrolo[1,2-b][1,2,4]triazole scaffold is a recognized intermediate for cyan dye-forming couplers with excellent hue and photographic properties [3]. The chloromethyl group provides a synthetic handle for further functionalization, and the documented thermal stability of the [1,2-b] core supports its use in industrial dye synthesis processes requiring robust intermediates [3].

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